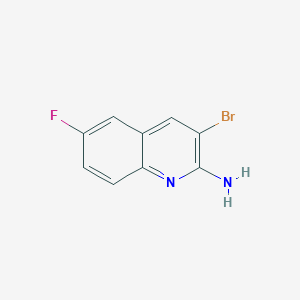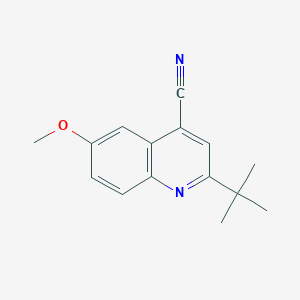
2-(Tert-butyl)-6-methoxyquinoline-4-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Tert-butyl)-6-methoxyquinoline-4-carbonitrile is an organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of the tert-butyl and methoxy groups in the quinoline ring enhances its chemical stability and biological activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Tert-butyl)-6-methoxyquinoline-4-carbonitrile typically involves multi-step organic reactions. One common method is the cyclization of appropriate precursors under controlled conditions. For instance, starting from 2-amino-4-tert-butyl-6-methoxybenzonitrile, the compound can be synthesized through a series of reactions including nitration, reduction, and cyclization.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and temperature control are crucial to optimize the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Tert-butyl)-6-methoxyquinoline-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.
Substitution: Reagents like halogens, sulfonyl chlorides, and alkylating agents are employed under acidic or basic conditions.
Major Products
The major products formed from these reactions include quinoline N-oxides, primary amines, and various substituted quinoline derivatives.
Applications De Recherche Scientifique
2-(Tert-butyl)-6-methoxyquinoline-4-carbonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Quinoline derivatives are explored for their therapeutic potential in treating various diseases.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-(Tert-butyl)-6-methoxyquinoline-4-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the tert-butyl and methoxy groups can influence the compound’s binding affinity and selectivity, affecting various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(Tert-butyl)-4-methoxyquinoline
- 2-(Tert-butyl)-6-methoxyquinoline
- 2-(Tert-butyl)-4-chloroquinoline
Uniqueness
2-(Tert-butyl)-6-methoxyquinoline-4-carbonitrile is unique due to the specific positioning of the methoxy and nitrile groups on the quinoline ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound in research and industrial applications.
Propriétés
Formule moléculaire |
C15H16N2O |
|---|---|
Poids moléculaire |
240.30 g/mol |
Nom IUPAC |
2-tert-butyl-6-methoxyquinoline-4-carbonitrile |
InChI |
InChI=1S/C15H16N2O/c1-15(2,3)14-7-10(9-16)12-8-11(18-4)5-6-13(12)17-14/h5-8H,1-4H3 |
Clé InChI |
RBVZWPHZFJISGB-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=NC2=C(C=C(C=C2)OC)C(=C1)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


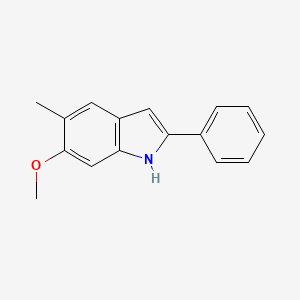

![5H-[1]Benzopyrano[2,3-b]pyridin-5-one, 9-methoxy-2-methyl-](/img/structure/B11869283.png)
![8-Amino-1,2-dihydroxy-6H-benzo[c]chromen-6-one](/img/structure/B11869285.png)
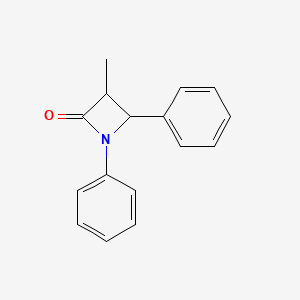



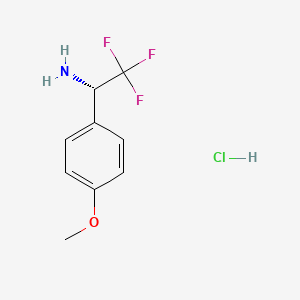
![ethyl (2E)-2-chloro-2-[(4-fluorophenyl)hydrazinylidene]acetate](/img/structure/B11869329.png)
![7-Chloro-5-methyl-2-phenyl-1H-imidazo[4,5-b]pyridine](/img/structure/B11869332.png)

